

An In-depth Technical Guide to 2,3-Dimethoxypyridine (CAS: 52605-97-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxypyridine

Cat. No.: B017369

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dimethoxypyridine**, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a representative synthesis protocol, spectroscopic information, safety and handling guidelines, and its applications in drug discovery.

Physicochemical Properties

2,3-Dimethoxypyridine is a colorless to pale yellow or brown liquid.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	52605-97-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₉ NO ₂	[1] [2] [3] [4] [6]
Molecular Weight	139.15 g/mol	[2] [3] [6]
Appearance	Clear colorless to pale yellow or pale brown liquid	[1]
Boiling Point	98-100 °C at 16 mmHg	[2] [4]
Density	1.104 g/cm ³	[2] [4]
Refractive Index	1.5205 @ 20 °C	[2] [4]
Flash Point	98-100 °C at 16 mmHg	[2]
IUPAC Name	2,3-dimethoxypyridine	[1] [3]
SMILES	COC1=C(N=CC=C1)OC	[1] [3] [4]
InChI Key	QHUPERZCBUMRK-UHFFFAOYSA-N	[1] [3] [4]

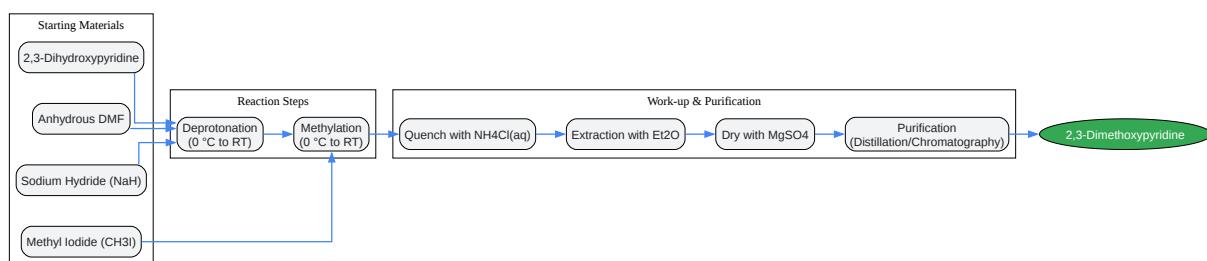
Synthesis of 2,3-Dimethoxypyridine

A common synthetic route to **2,3-dimethoxypyridine** involves the methylation of 2,3-dihydroxypyridine. An alternative conceptual pathway, based on nucleophilic aromatic substitution, would involve the reaction of a dihalopyridine with sodium methoxide. The following is a representative experimental protocol based on general laboratory procedures for similar transformations.

Experimental Protocol: Methylation of 2,3-Dihydroxypyridine

This protocol describes a plausible method for the synthesis of **2,3-dimethoxypyridine**.

Materials:


- 2,3-Dihydroxypyridine

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Methyl iodide (CH₃I)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (2.2 equivalents) under an inert atmosphere. Anhydrous DMF is added to the flask.
- Deprotonation: A solution of 2,3-dihydroxypyridine (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

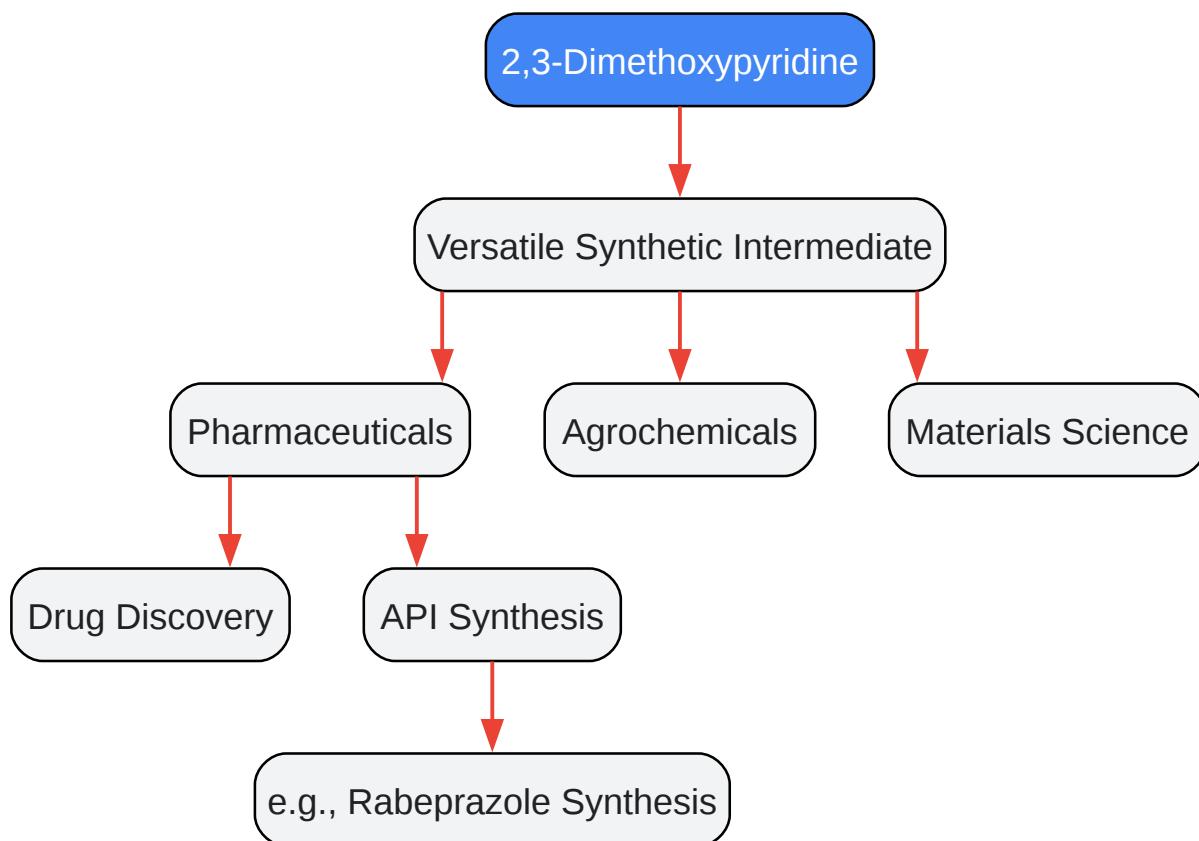
- **Methylation:** The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
- **Work-up:** The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is purified by vacuum distillation or column chromatography on silica gel to afford **2,3-dimethoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,3-dimethoxypyridine**.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **2,3-Dimethoxypyridine**.


- Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for **2,3-Dimethoxypyridine**.^[7] The spectrum would be expected to show characteristic C-H stretching vibrations of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and strong C-O stretching bands for the methoxy groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: While a published spectrum for **2,3-dimethoxypyridine** was not found in the search results, the expected proton NMR spectrum would show signals for the three aromatic protons on the pyridine ring and two singlets for the two methoxy groups.
 - ^{13}C NMR: Similarly, a published ^{13}C NMR spectrum was not identified. The spectrum would be expected to show seven distinct carbon signals: five for the pyridine ring carbons and two for the methoxy group carbons.
- Mass Spectrometry (MS): The molecular ion peak (M^+) in the mass spectrum would be expected at $\text{m/z} = 139$.

Chemical Reactions and Applications in Drug Development

2,3-Dimethoxypyridine and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyridine ring is a common scaffold in many approved drugs.^[8]

- Building Block in Organic Synthesis: The methoxy groups on the pyridine ring influence its electronic properties and reactivity, making it a versatile building block.^[9]
- Role in Medicinal Chemistry: Derivatives of **2,3-dimethoxypyridine** are used in the synthesis of biologically active compounds. For example, 5-Bromo-**2,3-dimethoxypyridine** is a key intermediate that can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira) to create more complex molecular architectures for drug discovery.^[10]

- Precursor to Active Pharmaceutical Ingredients (APIs): A notable application is in the synthesis of proton pump inhibitors like Rabeprazole. The synthesis of Rabeprazole starts from 2,3-dimethoxypyridine N-oxide, which undergoes a series of reactions including the introduction of methoxy groups to form a substituted dimethoxypyridine intermediate.[11]

[Click to download full resolution via product page](#)

Caption: Applications of **2,3-dimethoxypyridine**.

Safety and Handling

2,3-Dimethoxypyridine is classified as an irritant.[2] Appropriate safety precautions should be taken when handling this chemical.

GHS Hazard Statements:

- H315: Causes skin irritation.[7]

- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
- Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[12]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6]

First Aid:

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

This technical guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethoxypyridine 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. kishida.co.jp [kishida.co.jp]
- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. 2,3-Dimethoxypyridine | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Rabeprazole - Wikipedia [en.wikipedia.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethoxypyridine (CAS: 52605-97-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017369#2-3-dimethoxypyridine-cas-number-52605-97-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com